Ácido 4-aminopiperidina-4-carboxílico

Descripción general

Descripción

4-Aminopiperidine-4-carboxylic acid is a nonprotonated, acidic, organic compound . It is the synthetic precursor to 4-amino piperidines that are synthesized using malonic acid and tripeptides . It is also known by other names such as 4-Amino-piperidine-4-carboxylic acid and 4-AMINO-4-PIPERIDINECARBOXYLIC ACID .

Synthesis Analysis

A two-step sequence involving an Ugi four-component reaction was developed for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives . This strategy has led to the successful preparation of two drugs carfentanil and remifentanil in shorter times and better yields than previously described methods .Molecular Structure Analysis

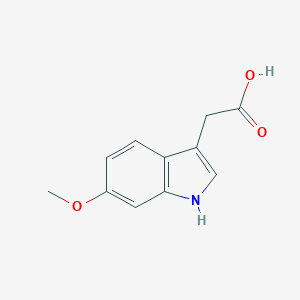

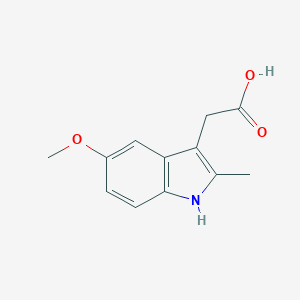

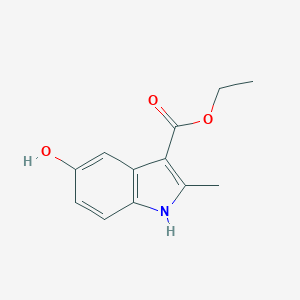

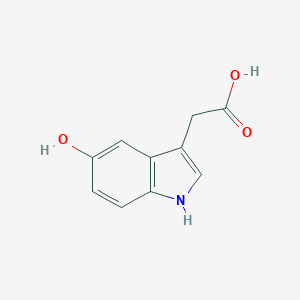

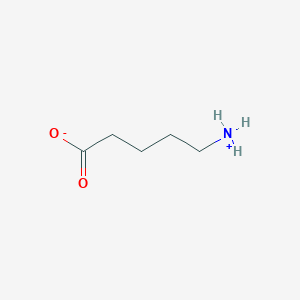

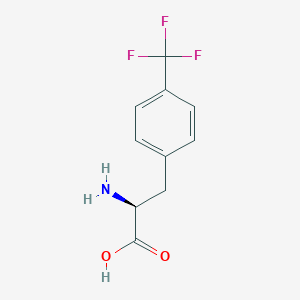

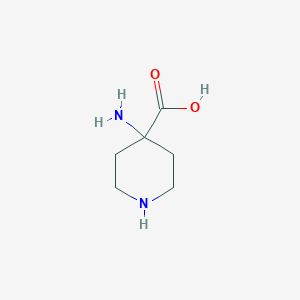

The molecular formula of 4-Aminopiperidine-4-carboxylic acid is C6H12N2O2 . The IUPAC name is 4-aminopiperidine-4-carboxylic acid . The InChI is InChI=1S/C6H12N2O2/c7-6(5(9)10)1-3-8-4-2-6/h8H,1-4,7H2,(H,9,10) .Physical and Chemical Properties Analysis

The molecular weight of 4-Aminopiperidine-4-carboxylic acid is 144.17 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The exact mass is 144.089877630 g/mol .Aplicaciones Científicas De Investigación

Péptidos antimicrobianos

El ácido 4-aminopiperidina-4-carboxílico (Api) se ha utilizado en la modificación estructural de péptidos antimicrobianos (AMP). En un estudio, los residuos de Lys se reemplazaron con Api en el derivado del péptido Magainin 2, 17KKV-Aib . Esta modificación preservó la estructura helicoidal y la actividad antimicrobiana del péptido, mejoró la resistencia a las enzimas digestivas y aumentó ligeramente la actividad hemolítica .

Diseño de fármacos

Los derivados de piperidina, incluido el ácido 4-aminopiperidina-4-carboxílico, son fragmentos sintéticos importantes para el diseño de fármacos . Desempeñan un papel importante en la industria farmacéutica, estando presentes en más de veinte clases de productos farmacéuticos .

3. Síntesis de péptidos altamente helicoidales solubles en agua El ácido 4-aminopiperidina-4-carboxílico es un aminoácido cíclico α,α-disustituido que se utiliza para la preparación de péptidos altamente helicoidales solubles en agua .

Inhibidores de SIRT2

Este compuesto ha estado involucrado en la síntesis de inhibidores de SIRT2 .

Antagonistas del receptor 1 de la hormona concentradora de melanina

También se ha utilizado en la síntesis de antagonistas del receptor 1 de la hormona concentradora de melanina .

Antagonistas del receptor hB2 de bradicinina

Otra aplicación está en la síntesis de antagonistas del receptor hB2 de bradicinina .

Ligandos del receptor de neuroquinina-1

Por último, se ha utilizado en la síntesis de ligandos del receptor de neuroquinina-1

Mecanismo De Acción

Target of Action

4-Aminopiperidine-4-carboxylic acid (Api) is primarily used in the modification of antimicrobial peptides (AMPs). AMPs are promising next-generation therapeutics to combat infectious diseases, particularly multidrug-resistant bacteria . The primary targets of these AMPs are microbial membranes. By inducing lysis, AMPs can effectively inhibit microbial growth .

Mode of Action

The mode of action of Api involves its incorporation into AMPs to modulate their secondary structure . This modification enhances the helical structure stability and water solubility . The enhanced helical structure allows the AMPs to interact more effectively with microbial membranes, leading to their lysis .

Biochemical Pathways

The biochemical pathways affected by Api are those involved in the action of AMPs. The primary pathway is the disruption of microbial membranes, leading to cell lysis . The downstream effects include the inhibition of microbial growth and a reduced susceptibility to the development of resistance .

Pharmacokinetics

The modification with api is known to enhance the resistance of amps to digestive enzymes . This could potentially improve the bioavailability of these peptides, allowing them to exert their antimicrobial effects more effectively.

Result of Action

The introduction of Api residues into AMPs preserves their helical structure and antimicrobial activity . Moreover, it enhances their resistance to digestive enzymes . It also leads to a slight increase in hemolytic activity , which is the ability to cause lysis of red blood cells.

Action Environment

The action environment of Api-modified AMPs is primarily within the human body, where they interact with microbial cells. The effectiveness of these peptides can be influenced by various factors, including the presence of digestive enzymes. Api modification enhances the peptides’ resistance to these enzymes, thereby potentially improving their stability and efficacy .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

4-Aminopiperidine-4-carboxylic acid interacts with various biomolecules, including enzymes and proteins. For instance, it has been used to replace Lys residues in the synthesis of derivatives of 17KKV-Aib, a derivative of the Magainin 2 (Mag2) peptide .

Cellular Effects

The effects of 4-Aminopiperidine-4-carboxylic acid on cells are primarily related to its role in the structure and function of antimicrobial peptides. These peptides target microbial membranes and induce lysis, effectively inhibiting microbial growth . Therefore, the presence of 4-Aminopiperidine-4-carboxylic acid in these peptides can influence cell function by enhancing their antimicrobial activity.

Molecular Mechanism

The molecular mechanism of action of 4-Aminopiperidine-4-carboxylic acid is largely related to its impact on the secondary structure of peptides. By preserving the helical structure of peptides, it enhances their stability and resistance to digestive enzymes . This can lead to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

The effects of 4-Aminopiperidine-4-carboxylic acid over time in laboratory settings are primarily related to its role in enhancing the stability of peptides. It has been shown to preserve the helical structure and antimicrobial activity of peptides, even enhancing their resistance to digestive enzymes .

Metabolic Pathways

It is known that this compound is involved in the metabolism of 4-aminopiperidine drugs by cytochrome P450s .

Propiedades

IUPAC Name |

4-aminopiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-6(5(9)10)1-3-8-4-2-6/h8H,1-4,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHABBYNLBYZCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363851 | |

| Record name | 4-Aminopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40951-39-1 | |

| Record name | 4-Aminopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.